N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound characterized by its multi-ring structure, which incorporates isoquinoline, furan, and methoxybenzene moieties. Its unique configuration suggests potential utility in various scientific and industrial applications due to its diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes involves the coupling of 3,4-dihydroisoquinoline with a furan derivative, followed by the introduction of the sulfonamide group. Typical reaction conditions include:
Catalysts: : Palladium-based catalysts are frequently used to facilitate the coupling reactions.
Solvents: : Organic solvents like dichloromethane or tetrahydrofuran are preferred due to their inert nature.
Temperature: : Reactions often occur at elevated temperatures, ranging from 50°C to 120°C, to optimize yields.
Industrial Production Methods
Industrial synthesis can scale up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improve the overall efficiency. High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring its high purity for further applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : The isoquinoline and furan rings can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: : Hydrogenation reactions, facilitated by catalysts such as Raney nickel or palladium on carbon, can reduce the compound to simpler structures.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Hydrogen gas (H₂), Raney nickel (Ni)
Substitution: : Halogenating agents (e.g., Br₂), nucleophiles (e.g., NH₃)
Major Products
Oxidation can yield ketones and carboxylic acids, while reduction typically results in the formation of alcohols or amines. Substitution reactions may introduce halogens or other groups into the structure, altering its chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
It has potential applications in biology as a bioactive molecule
Medicine
The compound’s structural complexity and functional groups make it a candidate for pharmaceutical research
Industry
Industrially, it can be used in the synthesis of advanced materials. Its unique structure may contribute to the development of new polymers or as a catalyst in specific reactions.
Mechanism of Action
This compound’s mechanism of action depends on its molecular interactions with specific targets. The isoquinoline and furan rings can intercalate with DNA, while the sulfonamide group may inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
Compared to its analogs, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to the presence of the furan ring, which can enhance its reactivity and interaction with biological targets. The furan moiety is known for its electron-rich nature, making it more reactive in electrophilic aromatic substitution reactions compared to the thiophene or pyrrole analogs.
This compound’s unique chemical structure and reactivity provide extensive opportunities for research and industrial applications, showcasing its versatility and potential impact across various fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-17-9-10-22(28-2)23(14-17)30(26,27)24-15-20(21-8-5-13-29-21)25-12-11-18-6-3-4-7-19(18)16-25/h3-10,13-14,20,24H,11-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYZNIMWPJALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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